molecular formula C24H22F6N4O4 B12414094 Aak1-IN-2 (tfa)

Aak1-IN-2 (tfa)

Cat. No.: B12414094
M. Wt: 544.4 g/mol
InChI Key: ARWMHIAYTRRPLS-NTEVMMBTSA-N
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Description

Aak1-IN-2 (tfa) is a potent and selective inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). This compound has shown significant potential in the treatment of neuropathic pain and various viral infections. Aak1-IN-2 (tfa) is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aak1-IN-2 (tfa) involves multiple steps, starting with the preparation of the core pyrrolo[2,1-f][1,2,4]triazine structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Aak1-IN-2 (tfa) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Aak1-IN-2 (tfa) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Aak1-IN-2 (tfa) with modified functional groups, which can be further studied for their biological activity .

Mechanism of Action

Aak1-IN-2 (tfa) exerts its effects by inhibiting Adaptor Protein 2-Associated Kinase 1 (AAK1). AAK1 is involved in the phosphorylation of the AP2M1 subunit, which is crucial for clathrin-mediated endocytosis. By inhibiting AAK1, Aak1-IN-2 (tfa) disrupts this pathway, reducing the internalization of receptors and viruses into cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22F6N4O4

Molecular Weight

544.4 g/mol

IUPAC Name

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m0../s1

InChI Key

ARWMHIAYTRRPLS-NTEVMMBTSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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